N,2-Dimethoxy-N-methylbenzamide
Overview
Description
“N,2-Dimethoxy-N-methylbenzamide” is likely to be an organic compound, specifically an amide derivative . Amides are a significant class of compounds found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar compounds often starts from a benzoic acid or a derivative thereof, followed by reactions with amine derivatives . The products are usually purified, and their structures confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques, including 1H NMR, 13C NMR, and IR . Some compounds may form complexes with metals, resulting in slightly distorted square-planar geometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often studied using various spectroscopic techniques . Some compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, N-Methoxy-N-methylbenzamide is a liquid at room temperature, with a boiling point of 70 °C at 0.1 mmHg and a density of 1.085 g/mL at 25 °C .Scientific Research Applications
Tumor Proliferation Assessment
N,2-Dimethoxy-N-methylbenzamide derivatives have been used in studies assessing tumor proliferation. For instance, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has shown promise for evaluating the proliferative status of solid tumors in PET imaging. This compound correlates significantly with Ki-67, a marker for cell proliferation, making it a useful agent in clinical trials for imaging tumor proliferation (Dehdashti et al., 2013).
Metabolism Studies
Research on the metabolism of N,N-dimethylbenzamides, which includes compounds structurally related to N,2-Dimethoxy-N-methylbenzamide, has provided insights into metabolic pathways. The formation of N-methylbenzamides and formaldehyde during metabolism was identified, revealing the role of N-hydroxymethyl intermediates in these processes (Constantino, Rosa, & Iley, 1992).
Synthesis of Redox Resins
Compounds like N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide have been synthesized for creating redox resins, showing the utility of N,2-Dimethoxy-N-methylbenzamide derivatives in material science. These redox resins, after removal of protective groups, exhibit significant chemical stability and redox capacities, which can be valuable in various applications (Manecke, Kramer, & Wehr, 1978).
Imaging Sigma-2 Receptors
In the field of pharmacology, derivatives of N,2-Dimethoxy-N-methylbenzamide have been explored as probes for sigma-2 receptors. Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) have been used to study sigma-2 receptors in vitro, providing insights into receptor binding and potential applications in drug development (Xu et al., 2005).
Safety And Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities, such as antioxidant and antibacterial activities . Additionally, these compounds could be investigated for potential applications in various fields, including medicine and industry .
properties
IUPAC Name |
N,2-dimethoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSEXSZPCDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471033 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethoxy-N-methylbenzamide | |
CAS RN |
130250-62-3 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130250-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-dimethoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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